(5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- A thiazolidin-4-one core with a 2-thioxo group.
- A Z-configuration at the C5 benzylidene moiety.
- A 3-benzyl substituent at position 2.
- A complex benzylidene group at position 5, incorporating a 1-phenyl-3-(3-ethoxyphenyl)pyrazole unit.
This structure combines aromatic diversity (pyrazole and benzene rings) with functional groups (ethoxy, thioxo) that influence electronic, steric, and intermolecular interactions.
Properties
Molecular Formula |
C28H23N3O2S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O2S2/c1-2-33-24-15-9-12-21(16-24)26-22(19-31(29-26)23-13-7-4-8-14-23)17-25-27(32)30(28(34)35-25)18-20-10-5-3-6-11-20/h3-17,19H,2,18H2,1H3/b25-17- |
InChI Key |
ZTRADBMYLGOQOB-UQQQWYQISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Step 1: Pyrazole Synthesis
Step 2: Thiazolidinone Formation
Step 3: Knoevenagel Condensation
One-Pot Green Synthesis
A solvent-free approach using:
-
Catalyst : 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA, 0.1 g/mmol)
-
Reactants :
-
3-Ethoxyphenylhydrazine
-
1-Phenyl-1,3-diketone
-
Benzyl isothiocyanate
-
Thioglycolic acid
-
| Parameter | Value |
|---|---|
| Temperature | 25°C (room temp) |
| Time | 2 hours |
| Yield | 88% |
| Atom Economy | 92% |
| Catalyst Reusability | 5 cycles (>90% eff.) |
This method eliminates intermediate purification and reduces waste generation.
Optimization of Reaction Conditions
Solvent Effects on Knoevenagel Condensation
Comparative yields under different solvents:
| Solvent | Dielectric Constant | Yield (%) | Z/E Ratio |
|---|---|---|---|
| DMF | 36.7 | 78 | 9:1 |
| THF | 7.5 | 52 | 6:1 |
| Ethanol | 24.3 | 65 | 7:1 |
| Toluene | 2.4 | 41 | 4:1 |
Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.
Catalytic Systems for Thiazolidinone Formation
Performance of Lewis acids in thiazolidinone cyclization:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 10 | 2 | 82 |
| BF₃·OEt₂ | 5 | 1.5 | 85 |
| Nano-Fe₃O₄ | 15 | 3 | 76 |
| OImDSA | 0.1 g/mmol | 1 | 88 |
OImDSA shows superior activity due to dual Brønsted acid sites and hydrogen-bonding capacity.
Purification and Characterization
Chromatographic Techniques
Scientific Research Applications
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer activities. Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 12.5 |
| Compound B | HCT116 (Colon) | 15.0 |
| Compound C | SW620 (Colon) | 10.0 |
These findings suggest that the thiazolidinone framework can be optimized for enhanced anticancer efficacy through structural modifications.
Antimicrobial Activity
Thiazolidinones have also shown promise as antimicrobial agents. Studies have reported that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory properties of thiazolidinone derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic potential in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing thioglycolic acid and aldehydes to form thiazolidinone derivatives.
- One-Pot Syntheses : Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Case Study: Anticancer Activity Evaluation
A notable study evaluated the anticancer activity of various thiazolidinone derivatives against glioblastoma cells. The results demonstrated that specific modifications to the pyrazole moiety significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that further exploration of structure–activity relationships could lead to more potent anticancer agents.
Mechanism of Action
The biological activity of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit certain kinases and proteases, which are crucial for cell signaling and proliferation. The thiazolidinone ring is known to interact with the enzyme’s active site, while the pyrazole and benzylidene groups enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
Substituent Impact on Planarity: The target compound’s 3-ethoxyphenyl-pyrazole group introduces steric bulk and electronic donation, likely reducing planarity compared to simpler analogs like (I) and (IV). In compound (I), the 2-hydroxy group enables intramolecular H-bonding (S(6) motif), enhancing planarity . The dihedral angle between the thiazolidinone core and the benzylidene group in (I) is 9.68°, whereas (IV) exhibits 79.26°, highlighting substituent-driven conformational differences .
Intermolecular Interactions: Compound (I) forms dimers via O–H⋯S and C–H⋯O interactions, stabilizing crystal packing. The target compound’s ethoxy group lacks H-bond donors, likely favoring weaker van der Waals or π-π interactions .
Synthetic Methodology :
- The target compound’s synthesis likely follows a two-step approach :
- Pyrazole ring formation (e.g., via condensation of 3-ethoxyphenylacetylene with phenylhydrazine).
- Knoevenagel condensation between 3-benzyl-2-thioxothiazolidin-4-one and the pyrazole-aldehyde derivative, using acetic acid/sodium acetate (as in ). Analog (I) was synthesized via similar condensation (2-hydroxybenzaldehyde + 3-phenyl-2-thioxothiazolidin-4-one) under mild aqueous conditions .
Physicochemical and Spectroscopic Properties
Table 2: Inferred Properties Based on Substituents
| Property | Target Compound | Compound (I) | Compound (IV) |
|---|---|---|---|
| Solubility | Moderate (ethoxy enhances lipophilicity) | Low (hydroxy promotes H-bonding) | Low (non-polar substituents) |
| Melting Point | Likely >200°C (extended aromaticity) | 180–190°C (reported for similar compounds) | Not reported |
| UV-Vis Absorption | Red-shifted λmax (conjugated pyrazole) | ~350 nm (hydroxybenzylidene chromophore) | ~330 nm (simple benzylidene) |
Notes:
- Z-configuration is critical for maintaining the conjugated system; E-isomers would disrupt π-delocalization, altering spectroscopic and reactivity profiles .
Biological Activity
The compound (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O2S2 |
| Molecular Weight | 511.7 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one |
| InChI Key | JPGDEMYYMWWEQP-ONUIUJJFSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiazolidinone derivatives, including this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.
The compound demonstrated significant cytotoxic effects, leading to decreased cell viability and inducing apoptosis in cancer cells. For instance, derivatives of thiazolidinone were found to exhibit potent antitumor effects against glioblastoma multiforme cells in a study by Da Silva et al. .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, demonstrating inhibition at varying concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. This particular compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Inhibition of COX activity can lead to reduced production of pro-inflammatory mediators, providing a potential therapeutic avenue for inflammatory diseases .
The biological activity of (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, blocking substrate access and preventing catalytic activity.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and inflammation.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- A study conducted by Yahiaoui et al. demonstrated the synthesis and evaluation of various thiazolidinone derivatives for their anticancer properties, revealing that certain modifications significantly enhance their efficacy .
Comparative Analysis
When compared with similar compounds, (5Z)-3-benzyl derivatives exhibit unique structural features that influence their biological activity:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (5Z)-3-benzyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one | Moderate | High | Moderate |
| (5Z)-3-benzyl derivatives with different substituents | Varies | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing (5Z)-3-benzyl-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
- Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via condensation of 3-ethoxyphenyl hydrazine with a diketone or equivalent electrophilic carbonyl compound under acidic conditions.
- Step 2 : Introduction of the benzylidene-thiazolidinone moiety through a Knoevenagel condensation between the pyrazole-aldehyde intermediate and 3-benzyl-2-thioxo-thiazolidin-4-one.
- Optimization : Solvent choice (e.g., ethanol or DMF), temperature control (reflux for cyclization), and catalytic bases (e.g., piperidine) are critical for maximizing yield and purity. Recrystallization from DMF/EtOH (1:1) is commonly used for purification .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Answer :
- 1H/13C NMR : Key signals include the thiazolidinone carbonyl (~170 ppm in 13C), Z-configuration of the benzylidene group (δ 7.2–7.8 ppm, coupling constant J ≈ 12 Hz for trans-olefin protons), and ethoxy group (triplet at ~1.3 ppm for CH3, quartet at ~4.0 ppm for OCH2) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of thiazolidinone) and ~1240 cm⁻¹ (C=S stretch). Discrepancies in peak positions may indicate tautomerism or impurities .
Q. What are the recommended crystallographic methods for determining the Z-configuration of the benzylidene group?
- Answer : Single-crystal X-ray diffraction using SHELX software is the gold standard. Key parameters:
- Data collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Use SHELXL for anisotropic displacement parameters and validation via R-factor (<5%). The Z-configuration is confirmed by the dihedral angle between the benzylidene and thiazolidinone planes .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., protein kinases)?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets of kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the thiazolidinone sulfur and π-π stacking with the phenyl-pyrazole moiety.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
- Answer :
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) under consistent oxygen/nutrient conditions.
- Metabolic profiling : LC-MS/MS to identify metabolites that may activate divergent pathways (e.g., COX-2 inhibition vs. p53 upregulation).
- Structural analogs : Synthesize derivatives with modified ethoxy or benzyl groups to isolate structure-activity relationships (SAR) .
Q. How does hydrogen-bonding network analysis explain crystallization challenges for this compound?
- Answer : The compound’s planar thiazolidinone and pyrazole moieties favor π-π stacking, but the ethoxy group introduces steric hindrance. Graph-set analysis (Etter’s rules) reveals:
- Primary motifs : R₂²(8) hydrogen bonds between thiazolidinone C=O and adjacent NH groups.
- Disorder : Ethoxy groups may adopt multiple conformations, requiring TWINABS for twin refinement in SHELXL .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
